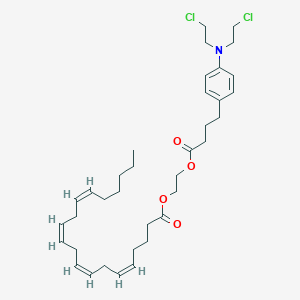

Chlorambucil-arachidonic acid conjugate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chlorambucil-arachidonic acid conjugate is a hybrid molecule that combines the properties of chlorambucil, a well-known anticancer drug, with arachidonic acid, a polyunsaturated fatty acid. This conjugate aims to enhance the therapeutic efficacy and reduce the side effects associated with chlorambucil by improving its solubility and targeting capabilities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of chlorambucil-arachidonic acid conjugate typically involves the conjugation of chlorambucil with arachidonic acid through an amidation reaction. This process can be carried out using various coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions . The reaction is usually performed in an organic solvent like dichloromethane at room temperature, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include rigorous quality control measures to monitor the purity and stability of the final product .

化学反応の分析

Types of Reactions

Chlorambucil-arachidonic acid conjugate can undergo various chemical reactions, including:

Oxidation: The conjugate can be oxidized to form hydroperoxides and other oxidative products.

Reduction: Reduction reactions can convert the conjugate into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorambucil moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the this compound, each with distinct chemical and biological properties .

科学的研究の応用

Chlorambucil-arachidonic acid conjugate has a wide range of scientific research applications:

作用機序

The mechanism of action of chlorambucil-arachidonic acid conjugate involves the alkylation of DNA by the chlorambucil moiety, leading to the disruption of DNA replication and cell death. The arachidonic acid component enhances the targeting of cancer cells by exploiting their increased uptake of fatty acids. This dual mechanism results in improved therapeutic outcomes and reduced toxicity .

類似化合物との比較

Chlorambucil-arachidonic acid conjugate is unique compared to other similar compounds due to its hybrid nature, combining the properties of both chlorambucil and arachidonic acid. Similar compounds include:

Chlorambucil-platinum hybrids: These compounds also aim to enhance the anticancer properties of chlorambucil by combining it with platinum-based drugs.

Chlorambucil-nanoparticle conjugates: These involve the conjugation of chlorambucil with nanoparticles to improve its delivery and efficacy.

Chlorambucil-fluorophore conjugates: These are used for imaging and targeted therapy by combining chlorambucil with fluorescent molecules.

The uniqueness of this compound lies in its ability to leverage the biological properties of arachidonic acid to enhance the targeting and efficacy of chlorambucil .

生物活性

Chlorambucil, a well-established alkylating agent used primarily in the treatment of chronic lymphocytic leukemia and malignant lymphomas, has been conjugated with arachidonic acid to enhance its therapeutic efficacy and reduce associated side effects. This article delves into the biological activity of the chlorambucil-arachidonic acid conjugate, focusing on its cytotoxic effects, mechanisms of action, and comparative studies with other compounds.

Overview of this compound

The this compound is synthesized through an amidation reaction between chlorambucil and arachidonic acid, utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions. This hybrid molecule aims to leverage the properties of both components: chlorambucil's cytotoxicity against cancer cells and arachidonic acid's role in enhancing cellular uptake and targeting capabilities.

The mechanism of action for the this compound involves:

- DNA Alkylation : The chlorambucil moiety alkylates DNA, leading to disruption in DNA replication and triggering cell death.

- Enhanced Targeting : The arachidonic acid component promotes selective uptake by cancer cells, which often have elevated fatty acid absorption compared to normal cells. This dual mechanism contributes to improved therapeutic outcomes while minimizing toxicity to normal tissues .

Comparative Cytotoxicity

Cytotoxicity assays have demonstrated that the this compound exhibits enhanced selectivity towards neoplastic cells compared to quiescent lymphocytes. In vitro studies showed that this conjugate was equally or more toxic against human lymphoma cell lines than either chlorambucil or arachidonic acid alone. Notably, it displayed significantly reduced toxicity towards non-activated lymphocytes .

| Compound | IC50 (µM) | Target Cells | Selectivity |

|---|---|---|---|

| Chlorambucil | >130 | Various cancer cell lines | Low |

| This compound | 19.39 - 67.90 | Lymphoma cell lines | High |

| Chlorambucil-Oleic Acid Conjugate | Higher than chlorambucil alone | Various cell types | Low |

Case Studies

-

Study on Lymphoma Cell Lines :

A study assessed the cytotoxic effects of the this compound on mitogen-activated lymphocytes and lymphoma cell lines. Results indicated that the conjugate was toxic at all tested concentrations against lymphoma cells while sparing normal non-activated lymphocytes, highlighting its potential as a targeted therapeutic agent . -

Mechanistic Insights :

Research has shown that the conjugation of chlorambucil with polyunsaturated fatty acids like arachidonic acid enhances selectivity due to differences in fatty acid metabolism between cancerous and normal cells. This metabolic pathway exploitation results in a higher accumulation of the drug within malignant cells .

Future Directions and Applications

The unique properties of the this compound suggest several promising avenues for future research:

- Combination Therapies : Investigating its use in combination with other chemotherapeutic agents or targeted therapies to enhance overall efficacy.

- In Vivo Studies : Conducting animal studies to validate in vitro findings and assess pharmacokinetics, biodistribution, and therapeutic outcomes.

- Further Modifications : Exploring additional modifications to improve solubility, stability, and targeting capabilities.

特性

IUPAC Name |

2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-35(40)42-31-32-43-36(41)22-19-20-33-23-25-34(26-24-33)39(29-27-37)30-28-38/h6-7,9-10,12-13,15-16,23-26H,2-5,8,11,14,17-22,27-32H2,1H3/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFNLQXQSDUXKB-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130676-89-0 |

Source

|

| Record name | Chlorambucil-arachidonic acid conjugate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。